molecular formula C11H6ClN3O B1423585 2-(2-Cyanophenoxy)-4-chloropyrimidine CAS No. 1159826-56-8

2-(2-Cyanophenoxy)-4-chloropyrimidine

Cat. No. B1423585
M. Wt: 231.64 g/mol
InChI Key: IXWFLIZOUFAVES-UHFFFAOYSA-N
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Description

2-(2-Cyanophenoxy)-4-chloropyrimidine is a chemical compound. However, there is limited information available about this specific compound. A similar compound, 2-(2-cyanophenoxy)acetic acid, has a linear formula of C9H7NO3 and a molecular weight of 177.161.



Synthesis Analysis

The synthesis of 2-(2-Cyanophenoxy)-4-chloropyrimidine is not explicitly mentioned in the available literature. However, related compounds have been synthesized under various conditions. For instance, a series of 4,8,9,10-tetraaryl-1,3-diazaadamantan-6-one oximes were synthesized and their stereochemistry was established using 1D and 2D NMR spectral data2.



Molecular Structure Analysis

The molecular structure of 2-(2-Cyanophenoxy)-4-chloropyrimidine is not directly available. However, a related compound, Methyl (2S)-2-(2-cyanophenoxy) propanoate, has a molecular formula of C11H11NO3 and an average mass of 205.210 Da3.



Chemical Reactions Analysis

Specific chemical reactions involving 2-(2-Cyanophenoxy)-4-chloropyrimidine are not detailed in the available literature. However, related compounds have been studied. For example, a water-stable Zn-MOF ( [Zn (L)2 (bpa) (H2O)2]·2H2O, H2L = 5- (2-cyanophenoxy) isophthalic acid) has been prepared via a low-cost, general, and efficient hydrothermal method4.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Cyanophenoxy)-4-chloropyrimidine are not directly available. However, a related compound, 2-(2-cyanophenoxy)acetic acid, has a melting point of 181 - 182 degrees Celsius1.


Scientific Research Applications

Synthesis of Anticancer Intermediates

2-(2-Cyanophenoxy)-4-chloropyrimidine is an important intermediate in the synthesis of small molecule anticancer drugs. Zhou et al. (2019) established a rapid synthetic method for producing compounds that include a 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine, a similar compound, using a process that involves cyclization, chlorination, and nucleophilic substitution (Zhou et al., 2019). Similarly, Zhang et al. (2019) synthesized 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, another analogous compound, highlighting its importance in anticancer drug development (Zhang et al., 2019).

Synthesis of Antimalarial Compounds

The compound also has potential applications in the synthesis of antimalarial drugs. Goerlitzer et al. (1997) reported that derivatives of 4-chloropyrimidine, similar to 2-(2-Cyanophenoxy)-4-chloropyrimidine, exhibited weak antimalarial activity (Goerlitzer et al., 1997).

Electrochemical DNA Biosensor Development

2-(2-Cyanophenoxy)-4-chloropyrimidine and its analogues have been used in the development of electrochemical DNA-based biosensors. Szpakowska et al. (2006) explored the use of 1,2-diazine derivatives with cyanophenoxy substituent, precursors of amidine groups, in the context of evaluating chemical compounds interacting with DNA (Szpakowska et al., 2006).

Synthesis of Heterocyclic Compounds

The compound plays a role in synthesizing novel heterocyclic compounds. Park et al. (2005) demonstrated a reaction involving 2-(4-cyanophenoxy)pyrimidine, resulting in the formation of novel heterocycles, showcasing its versatility in organic synthesis (Park et al., 2005).

Development of Antimicrobial Agents

2-(2-Cyanophenoxy)-4-chloropyrimidine derivatives have been explored for their antimicrobial properties. Mallikarjunaswamy et al. (2016) synthesized novel formamidine derivatives of 2-chloropyrimidine, showing promising antimicrobial activity against pathogenic bacteria and fungi (Mallikarjunaswamy et al., 2016).

Synthesis of Agrochemicals

The compound is also useful in synthesizing agrochemicals. Er-peng (2011) described a novel synthesis method of azoxystrobin, an agricultural fungicide, using 4,6-dichloropyrimidine and 2-cyanophenol, compounds similar to 2-(2-Cyanophenoxy)-4-chloropyrimidine (Er-peng, 2011).

Safety And Hazards

properties

IUPAC Name

2-(4-chloropyrimidin-2-yl)oxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O/c12-10-5-6-14-11(15-10)16-9-4-2-1-3-8(9)7-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWFLIZOUFAVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679468
Record name 2-[(4-Chloropyrimidin-2-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Cyanophenoxy)-4-chloropyrimidine

CAS RN

1159826-56-8
Record name 2-[(4-Chloropyrimidin-2-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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